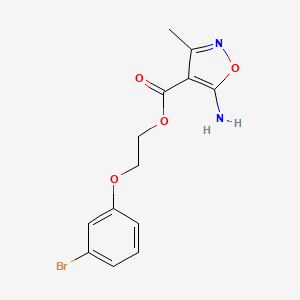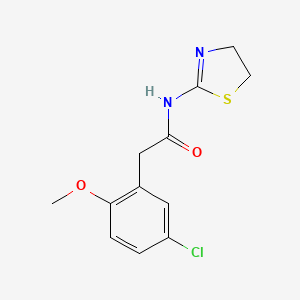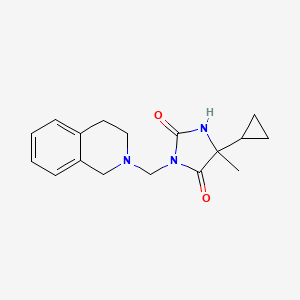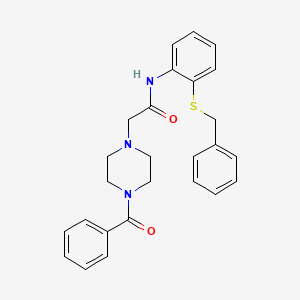
2-bromo-5-fluoro-N-pyridin-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-fluoro-N-pyridin-2-ylbenzamide is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research for its unique properties and mechanism of action.
Applications De Recherche Scientifique
2-bromo-5-fluoro-N-pyridin-2-ylbenzamide has been widely used in scientific research for its unique properties and mechanism of action. It has been used as a tool compound to study the function of various proteins and enzymes in biochemical pathways. It has also been used in drug discovery research to identify new drug targets and develop novel therapeutic agents.
Mécanisme D'action
2-bromo-5-fluoro-N-pyridin-2-ylbenzamide is known to inhibit the activity of various enzymes and proteins in biochemical pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are important enzymes involved in gene expression and regulation. It has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are important enzymes involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
The inhibition of HDACs and PDEs by this compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in various disease models. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-5-fluoro-N-pyridin-2-ylbenzamide in lab experiments is its specificity towards HDACs and PDEs. This allows researchers to selectively target these enzymes and study their function in various biochemical pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-bromo-5-fluoro-N-pyridin-2-ylbenzamide in scientific research. One direction is the development of more potent and selective inhibitors of HDACs and PDEs for use in drug discovery research. Another direction is the study of the role of HDACs and PDEs in various disease models and the development of novel therapeutic agents targeting these enzymes. Additionally, the use of this compound in combination with other drugs and therapies may lead to new treatment strategies for various diseases.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research for its unique properties and mechanism of action. Its specificity towards HDACs and PDEs has allowed researchers to selectively target these enzymes and study their function in various biochemical pathways. While there are limitations to its use, the future directions for its use in drug discovery research and the development of novel therapeutic agents are promising.
Méthodes De Synthèse
The synthesis of 2-bromo-5-fluoro-N-pyridin-2-ylbenzamide is a multistep process that involves the reaction of 2-bromo-5-fluorobenzoyl chloride with pyridine-2-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
Propriétés
IUPAC Name |
2-bromo-5-fluoro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-10-5-4-8(14)7-9(10)12(17)16-11-3-1-2-6-15-11/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFQIUHAWMZNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-ethylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7454486.png)




![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanone](/img/structure/B7454517.png)

![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7454533.png)



![4-oxo-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7454557.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7454587.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
